REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[N:8]=[C:9]([NH:11][C:12](=[O:14])[CH3:13])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:17]([O:21][C:22](=[O:41])[NH:23][C:24]1[CH:29]=[C:28]([C:30]([F:33])([F:32])[F:31])[CH:27]=[CH:26][C:25]=1[C:34]1[CH:39]=[C:38](Cl)[N:37]=[CH:36][N:35]=1)([CH3:20])([CH3:19])[CH3:18]>CN(C=O)C>[C:17]([O:21][C:22](=[O:41])[NH:23][C:24]1[CH:29]=[C:28]([C:30]([F:32])([F:31])[F:33])[CH:27]=[CH:26][C:25]=1[C:34]1[CH:39]=[C:38]([O:1][C:2]2[C:7]3[N:8]=[C:9]([NH:11][C:12](=[O:14])[CH3:13])[S:10][C:6]=3[CH:5]=[CH:4][CH:3]=2)[N:37]=[CH:36][N:35]=1)([CH3:20])([CH3:18])[CH3:19] |f:1.2|
|
Name
|
|
Quantity
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96 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C1N=C(S2)NC(C)=O
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
CN(C)C=O
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Name
|
[2-(6-Chloro-pyrimidin-4-yl)-5-trifluoromethyl-phenyl]-carbamic acid tert-butyl ester
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=CC(=C1)C(F)(F)F)C1=NC=NC(=C1)Cl)=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 4.5 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was then added
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Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with H2O (200 mL)
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Type
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ADDITION
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Details
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poured into a solution
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Type
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ADDITION
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Details
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containing 30% ethyl acetate/hexanes (500 mL) and 1 N NaOH (800 mL)
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Type
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CUSTOM
|
Details
|
A white precipitate which formed
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Type
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FILTRATION
|
Details
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was filtered
|
Type
|
WASH
|
Details
|
the filtercake was washed with H2O (100 mL) and 10% EtOAc/hexanes (100 mL)
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Type
|
CUSTOM
|
Details
|
The filtercake was dried in vacuum
|
Type
|
DISSOLUTION
|
Details
|
redissolved in an acetone/methanol mixture
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (2:1 EtOAc/hexanes)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=CC(=C1)C(F)(F)F)C1=NC=NC(=C1)OC1=CC=CC2=C1N=C(S2)NC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |